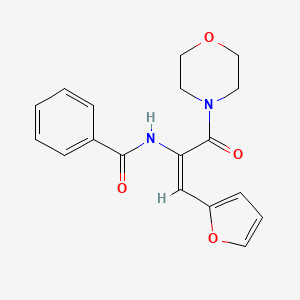
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide is a synthetic organic compound characterized by the presence of a furan ring, a morpholine ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1,3-butadiene, under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an appropriate electrophile.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired double bond.
Coupling with Benzamide: The final step involves coupling the furan-morpholine intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones, hydroxyfurans
Reduction: Saturated alkanes
Substitution: Various substituted benzamides
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzamide group may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Morpholine-4-carbonyl)phenyl)boronic acid
- Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide
Uniqueness
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide is unique due to the combination of its structural features, including the furan ring, morpholine ring, and benzamide group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the furan ring may enhance its reactivity and potential bioactivity compared to other compounds lacking this feature.
Eigenschaften
CAS-Nummer |
51896-70-9 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C18H18N2O4/c21-17(14-5-2-1-3-6-14)19-16(13-15-7-4-10-24-15)18(22)20-8-11-23-12-9-20/h1-7,10,13H,8-9,11-12H2,(H,19,21)/b16-13+ |
InChI-Schlüssel |
QXVAJZPBNHIOOY-DTQAZKPQSA-N |
Isomerische SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)


![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
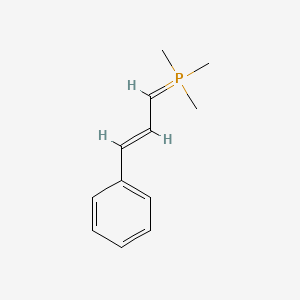
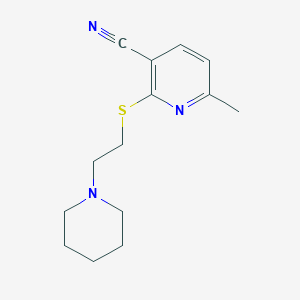
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
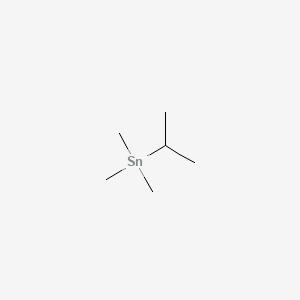
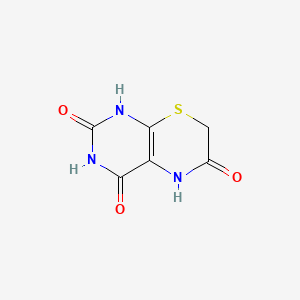

![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

